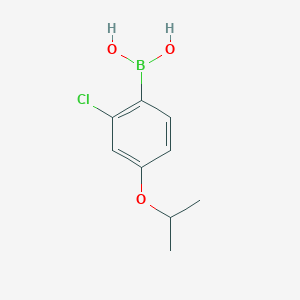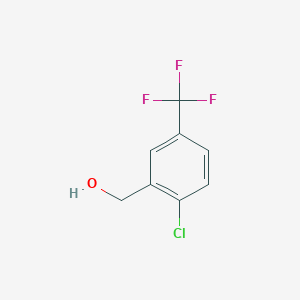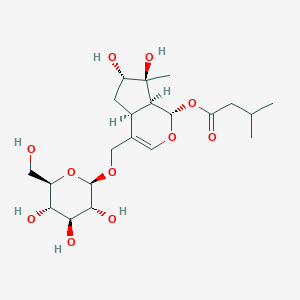
5-Bromo-2-methyl-2-pentanol
Descripción general
Descripción
5-Bromo-2-methyl-2-pentanol: is an organic compound with the molecular formula C6H13BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2-pentanol typically involves the reaction of ethyl 4-bromobutyrate with methylmagnesium chloride in an anhydrous diethyl ether solution. The reaction is carried out under an inert atmosphere at temperatures ranging from -20°C to 20°C. The product is then treated with ammonium chloride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity. The process may be scaled up by optimizing the reaction parameters and using industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-methyl-2-pentanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted alcohols or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-methyl-2-pentanol is used as a synthetic intermediate in the preparation of various organic compounds. It is particularly useful in the formation of sesquiterpenoids and other complex molecules .
Biology and Medicine: The compound’s reactivity makes it a valuable tool in the synthesis of biologically active molecules. It can be used to introduce bromine atoms into organic frameworks, which can enhance the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-2-pentanol primarily involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states.
Comparación Con Compuestos Similares
- 2-Bromo-2-methyl-1-propanol
- 3-Bromo-2-methyl-1-butanol
- 4-Bromo-2-methyl-1-pentanol
Comparison: 5-Bromo-2-methyl-2-pentanol is unique due to the position of the bromine atom and the hydroxyl group on the pentane chain. This specific arrangement allows for distinct reactivity patterns compared to other brominated alcohols. For example, 2-Bromo-2-methyl-1-propanol has a different carbon chain length and substitution pattern, leading to variations in its chemical behavior and applications.
Propiedades
IUPAC Name |
5-bromo-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQUPQDZDIVJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)












![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
